tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate
Description
tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group, a conjugated (2E)-propenoate backbone, and a 3-fluoro-4-methylphenyl aromatic substituent. Its synthesis typically involves esterification or condensation reactions under controlled conditions, as seen in analogous compounds .
Properties
IUPAC Name |
tert-butyl (E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKJPDRAPLTSIC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is part of a broader class of compounds known for various pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 222.25 g/mol. The structure includes a tert-butyl group, an enone moiety, and a fluorinated aromatic ring, which contributes to its reactivity and biological properties.
Structural Formula
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the incorporation of fluorine atoms in organic molecules often enhances their antibacterial properties due to increased lipophilicity, which facilitates membrane penetration.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Disruption of bacterial cell membranes |
| Related Fluorinated Compounds | Antifungal | Inhibition of ergosterol synthesis |
Anticancer Activity
Research has also explored the anticancer potential of related compounds. Studies suggest that the presence of the fluorinated aromatic ring can lead to enhanced interactions with cellular targets involved in cancer progression.
Case Study: In Vitro Analysis
In vitro studies have shown that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The following table summarizes findings from a study evaluating its effects on breast cancer cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 10 | 65 |
| 50 | 30 |
| 100 | 10 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to programmed cell death in cancer cells.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the toxicity associated with this compound. Preliminary toxicity studies indicate a moderate safety profile, but further investigations are necessary to establish comprehensive safety data.
Summary of Toxicity Studies
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg in rodents |
| Chronic Exposure | No significant adverse effects observed |
Comparison with Similar Compounds
Structural and Substituent Comparisons
The compound is compared to structurally related esters and propenoate derivatives (Table 1).
Table 1: Structural Features of tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate and Analogues
Key Observations :
Aromatic Substituents: Fluorine vs. Hydroxyl: The 3-fluoro group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-hydroxyl group in analogues from . This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions . Methyl vs.
Physical and Spectroscopic Properties
NMR Data :
- The tert-butyl group in the target compound produces a characteristic singlet at ~1.4 ppm (¹H NMR) and a quaternary carbon signal at ~80 ppm (¹³C NMR), consistent with analogues in .
- The 3-fluoro substituent causes distinct splitting patterns in ¹H/¹³C NMR, differing from hydroxyl-containing analogues (e.g., compound 6 in ) .
UV Absorption :
- Compared to UV filters like OC (), the target compound’s conjugated system lacks a cyano group, likely resulting in a shorter λmax. However, the fluorine substituent may enhance absorption in the UV-B range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
